7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
This compound is a purine-2,6-dione derivative characterized by a 4-chlorophenoxy-substituted hydroxypropyl chain at the 7-position and a 2-hydroxyethylamino group at the 8-position. The 3-methyl group on the purine core enhances metabolic stability compared to unmethylated analogs . The 4-chlorophenoxy group introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets, while the 2-hydroxyethylamino substituent improves aqueous solubility .
Eigenschaften
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O5/c1-22-14-13(15(26)21-17(22)27)23(16(20-14)19-6-7-24)8-11(25)9-28-12-4-2-10(18)3-5-12/h2-5,11,24-25H,6-9H2,1H3,(H,19,20)(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDFAJGKZBKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941965-65-7 , is a purine derivative that has garnered attention for its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN5O5
- Molecular Weight : 423.8 g/mol
- Structural Features : The compound contains a purine base modified with a chlorophenoxy group and a hydroxyethylamino moiety, which are believed to enhance its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Signaling Pathways : It is reported to interact with the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . This modulation could have implications in cancer treatment and regenerative medicine.
- Antioxidant Activity : The compound may exhibit antioxidant properties, similar to those of ascorbic acid, which could help in reducing oxidative stress within cells .
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, although specific IC50 values for various cell lines remain to be fully characterized.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, derivatives related to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM in different assays .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-amino | 0.39 ± 0.06 | Induction of autophagy |
| MCF-7 | 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-amino | 0.46 ± 0.04 | Apoptosis induction |
| NCI-H460 | Similar derivatives | 0.16 ± 0.03 | Inhibition of Aurora-A kinase |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound:
- Synthesis : Researchers synthesized multiple derivatives and assessed their biological activities through high-throughput screening methods.
- Findings : One derivative exhibited significant inhibition of cell growth in MCF-7 and NCI-H460 cell lines, indicating potential for further development as an anticancer agent.
Safety and Toxicology
While initial studies highlight the compound's promising bioactivity, comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical applications can be considered. Current data on safety is limited but suggests that further research is warranted.
Vergleich Mit ähnlichen Verbindungen
Impact of 8-Position Substituents
- 2-Hydroxyethylamino vs. 3-Methoxypropylamino: The target compound’s 2-hydroxyethylamino group (logP ≈ -1.2 predicted) enhances solubility compared to the more lipophilic 3-methoxypropylamino analog (logP ≈ 0.8 predicted) . However, the methoxy group may improve blood-brain barrier penetration in neurological targets.
Role of 7-Position Substituents
- 4-Chlorophenoxy vs. 4-Methoxyphenoxy: The chloro group’s electron-withdrawing nature stabilizes aromatic interactions in hydrophobic enzyme pockets, whereas the methoxy group’s electron-donating properties may reduce binding affinity in such environments .
- Phenoxypropyl vs.
Q & A
Q. What are the key challenges in synthesizing this compound with high purity, and what methodologies are recommended?
The synthesis of this purine derivative involves multi-step pathways, including alkylation of the purine core, regioselective substitution at the 7- and 8-positions, and purification challenges due to polar hydroxyl/amino groups. To achieve high purity (>95%):
- Use HPLC with reverse-phase C18 columns for final purification .
- Optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to minimize byproducts from competing reactions at the 2-hydroxypropyl and 4-chlorophenoxy groups .
- Employ column chromatography with gradient elution (ethyl acetate/methanol) for intermediate purification .
Q. Which spectroscopic techniques are most effective for characterizing its structural features?
- NMR (¹H, ¹³C, DEPT-135) : Resolve signals for the 4-chlorophenoxy aromatic protons (δ 6.8–7.3 ppm), hydroxypropyl chain (δ 3.5–4.2 ppm), and purine core protons (δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 496.1584) .
- IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Antiviral : Plaque reduction assays against RNA viruses (e.g., influenza A) .
- Enzyme inhibition : Fluorescence-based assays targeting adenosine deaminase or kinase activity .
Q. What are the recommended protocols for assessing its cytotoxicity in cell lines?
- Use flow cytometry with Annexin V/PI staining to differentiate apoptosis/necrosis .
- Pair with lactate dehydrogenase (LDH) release assays to quantify membrane integrity loss .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities across studies?
- Comparative dose-response studies : Test the compound under standardized conditions (e.g., pH 7.4, 37°C) against shared cell lines or enzymes .
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain divergent results .
- Receptor binding assays : Quantify affinity for adenosine receptor subtypes (A₁, A₂ₐ) to clarify mechanism-specific effects .
Q. What computational approaches are optimal for predicting its interactions with enzymatic targets?
- Molecular docking (AutoDock Vina, Glide) : Model binding poses with adenosine deaminase or cyclin-dependent kinases, focusing on hydrogen bonding with the 2-hydroxypropyl group and π-π stacking with the purine core .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., 4-chloro vs. 4-methoxy phenoxy) on inhibitory potency .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on its substituents?
- Positional isomer synthesis : Compare 7-(3-(4-chlorophenoxy)-2-hydroxypropyl) vs. 7-(2-hydroxy-3-phenoxypropyl) analogs to assess steric/electronic impacts .
- Functional group replacement : Substitute the 8-(2-hydroxyethyl)amino group with bulkier amines (e.g., pyrrolidinyl) to evaluate steric hindrance effects .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Discovery Studio .
Q. How can researchers investigate its mechanism of action in modulating adenosine receptors?
- Radioligand displacement assays : Use [³H]CCPA (A₁-selective) and [³H]ZM241385 (A₂ₐ-selective) to measure binding affinity (Kᵢ) .
- cAMP accumulation assays : Treat HEK293 cells expressing A₂ₐ receptors and quantify cAMP via ELISA .
- Knockout models : Use CRISPR-Cas9 to delete adenosine receptors in cell lines and assess loss of compound activity .
Q. What statistical methods are appropriate for analyzing dose-response data from in vivo studies?
- Nonlinear regression (GraphPad Prism) : Fit data to log(inhibitor) vs. response curves to calculate EC₅₀/IC₅₀ .
- Two-way ANOVA : Compare efficacy across multiple doses and treatment durations .
- Benjamini-Hochberg correction : Adjust p-values for high-throughput screening data to control false discovery rates .
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